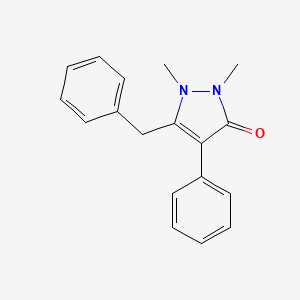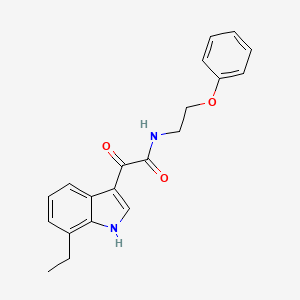![molecular formula C11H13N3O2 B12485255 4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid](/img/structure/B12485255.png)
4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a pyrrolidine ring through a diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with pyrrolidine. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. For instance, the reaction may be carried out in the presence of hydrochloric acid or sodium hydroxide to maintain the desired pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with pyrrolidine under controlled conditions to yield the desired product. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, depending on the specific target .
Comparación Con Compuestos Similares
- 4-[(E)-1-Pyrrolidinyldiazenyl]benzoic acid
- 4-[(E)-(1-pyridin-2-ylethyl)diazenyl]benzoic acid
- Benzoic acid derivatives with different substituents on the aromatic ring
Uniqueness: 4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other benzoic acid derivatives .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-(pyrrolidin-1-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-3-5-10(6-4-9)12-13-14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,15,16) |
Clave InChI |
KOFQQOBPZPKFMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)N=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12485172.png)

![(2-{[(2-Hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12485179.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)

![2-[methyl(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12485227.png)
![2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B12485229.png)

![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-phenylethanamine](/img/structure/B12485237.png)

![2-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12485246.png)
![2-[4-(3-bromophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12485249.png)
